4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
Description
Properties
IUPAC Name |
4-[1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-15-7-12(17)2-1-11(15)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWJQSWVBZBSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)Cl)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
The azetidine scaffold is typically synthesized via cyclization of β-amino alcohols or through ring-closing metathesis. A widely adopted method involves the reaction of β-amino alcohols with halogenating agents under acidic conditions. For instance, treatment of 3-aminopropanol with thionyl chloride yields azetidine-3-ol hydrochloride via intramolecular cyclization.
Reaction Conditions:
Alternative approaches include the use of epichlorohydrin and ammonia, which form azetidine-3-ol through nucleophilic ring-opening followed by cyclization.
N-Alkylation with 2-Chloro-4-fluorobenzyl Halide
The introduction of the 2-chloro-4-fluorobenzyl group to the azetidine nitrogen is achieved via nucleophilic substitution. The azetidine-3-ol intermediate is first protected (e.g., with SEM-Cl) to prevent unwanted O-alkylation.
Procedure:
-
Protection: Azetidine-3-ol is treated with SEM-Cl and NaH in dry THF at 0°C.
-
Alkylation: The protected azetidine reacts with 2-chloro-4-fluorobenzyl chloride in DMF at 60°C for 6 hours.
-
Deprotection: SEM group removal is performed using TFA in DCM.
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Protection | SEM-Cl, NaH, THF | 0°C | 85% |
| Alkylation | Benzyl chloride, DMF | 60°C | 78% |
| Deprotection | TFA, DCM | RT | 95% |
O-Coupling to Pyridine
Coupling the azetidine oxygen to pyridine is the most challenging step due to pyridine’s low reactivity. Two methods are prevalent:
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation between azetidine-3-ol and 4-hydroxypyridine.
Conditions:
Ullmann Coupling
A copper-catalyzed coupling between azetidine-3-ol and 4-iodopyridine offers higher regioselectivity.
Conditions:
-
Catalyst: CuI (10 mol%), 1,10-phenanthroline
-
Base: Cs₂CO₃, DMSO
-
Temperature: 110°C, 48 hours
Optimization of Reaction Conditions
Solvent Effects on Alkylation
Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation yields by stabilizing transition states.
| Solvent | Yield (N-Alkylation) |
|---|---|
| DMF | 78% |
| THF | 52% |
| DCM | 34% |
Catalyst Screening for Ullmann Coupling
Copper ligands significantly impact coupling efficiency.
| Ligand | Yield |
|---|---|
| 1,10-Phenanthroline | 58% |
| L-Proline | 42% |
| None | <5% |
Comparative Analysis of Methodologies
Mitsunobu vs. Ullmann Coupling
| Parameter | Mitsunobu | Ullmann |
|---|---|---|
| Yield | 65% | 58% |
| Reaction Time | 24 hours | 48 hours |
| Functional Group Tolerance | Moderate | High |
The Mitsunobu method is faster but requires stoichiometric reagents, whereas Ullmann coupling is more scalable.
Challenges and Solutions
Azetidine Ring Stability
The four-membered azetidine ring is prone to ring-opening under strongly acidic or basic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the azetidine ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Research indicates that compounds containing azetidine and pyridine structures often exhibit diverse biological activities. The following table summarizes the potential biological effects observed in related compounds:
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| Azetidine derivatives | Antimicrobial | Inhibition of bacterial cell wall synthesis |
| Pyridine derivatives | Anti-inflammatory | Modulation of inflammatory pathways |
| Halogenated compounds | Anticancer | Induction of apoptosis in cancer cells |
The specific compound under consideration has not been extensively studied; however, similar compounds have shown promise in therapeutic areas such as oncology and infectious diseases.
Pharmacological Applications
-
Anticancer Research :
- Compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth. For instance, azetidine derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
-
Antimicrobial Activity :
- The presence of halogen atoms (chlorine and fluorine) is known to enhance the antimicrobial properties of organic molecules. Research on related azetidine compounds suggests potential efficacy against resistant bacterial strains.
- Neurological Disorders :
Mechanism of Action
The mechanism of action of 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs include:
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives: These compounds share a pyridine backbone with halogenated aryl substitutions. Variations in substituents (e.g., -CH3, -NO2, -Br) significantly alter physicochemical and biological properties .
- 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine : Incorporates a chlorophenyl group and demonstrates how extended aromatic systems enhance thermal stability .
- 4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine : Features a dichlorophenyl-oxadiazole substituent, highlighting the impact of electron-withdrawing groups on reactivity .
Physicochemical Properties
Notes:
- Halogen substituents (-Cl, -F) increase molecular polarity and melting points compared to non-halogenated analogs .
- Bulky substituents (e.g., gem-dimethyl groups in ) reduce solubility in polar solvents .
Spectroscopic Data
Biological Activity
The compound 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.7 g/mol. The structure features a pyridine ring, an azetidine moiety, and a chlorofluorophenyl group, which contribute to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.7 g/mol |
| CAS Number | 1491035-24-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent substitution reactions to introduce the chlorofluorophenyl and pyridine groups. The exact synthetic route may vary, but it often utilizes established methods for constructing heterocyclic compounds.
Anticancer Activity
Azetidinone derivatives have been explored for their anticancer properties. For example, compounds with similar structures have demonstrated significant antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves the induction of apoptosis in cancer cells, highlighting the therapeutic potential of azetidine-containing compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the azetidine ring or substituents on the phenyl group can enhance potency and selectivity against specific biological targets. For instance, halogen substitutions have been shown to affect the lipophilicity and binding affinity of compounds to target proteins .
Case Studies
- Antiviral Activity : Some azetidinone derivatives have exhibited antiviral properties against various viruses, including influenza A . This suggests that this compound may also possess similar activities worth exploring.
- In Vivo Studies : Preliminary in vivo studies on related compounds have indicated low toxicity profiles while maintaining efficacy against targeted diseases . Further research into this compound's pharmacokinetics and toxicity is necessary to establish its safety for therapeutic use.
Q & A
Q. What are the optimal synthetic routes for preparing 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine?
The synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring. A common approach includes:
- Step 1 : Reacting 2-chloro-4-fluorobenzyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the azetidinylmethyl intermediate.
- Step 2 : Introducing the pyridine moiety via nucleophilic substitution or coupling reactions. For example, coupling the azetidine intermediate with 4-hydroxypyridine using Mitsunobu conditions (DIAD, PPh3) .
- Purification : Column chromatography or recrystallization is critical to isolate the target compound, with LC-MS or <sup>1</sup>H/<sup>13</sup>C NMR for validation .
Q. How can structural characterization of this compound be performed to confirm its identity?
Key analytical methods include:
- X-ray crystallography : For definitive 3D structure determination. SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR spectroscopy : <sup>19</sup>F NMR is particularly useful for tracking fluorine substituents, while <sup>1</sup>H/<sup>13</sup>C NMR resolves the azetidine and pyridine ring environments .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarities to known inhibitors (e.g., Met kinase inhibitors) .
- Receptor binding studies : Radioligand displacement assays using GPCR or ion channel targets, given the azetidine-pyridine scaffold’s prevalence in neuroactive compounds .
- Cytotoxicity profiling : Use cancer cell lines (e.g., GTL-16 gastric carcinoma) to assess antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
SAR strategies include:
- Substituent variation : Modify the pyridine ring (e.g., add methyl, trifluoromethyl) or the chloro-fluorophenyl group to enhance potency or selectivity. For example, fluorination at the pyridine 3-position improved kinase inhibition in analogs .
- Scaffold hopping : Replace azetidine with piperidine or pyrrolidine to assess ring size impact on target binding .
- Pharmacophore modeling : Use computational tools (e.g., Schrödinger) to identify critical interaction sites and guide synthetic modifications .
Q. How should researchers address contradictory data in biological activity across similar compounds?
Contradictions often arise from:
- Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- Solubility differences : Compare logP values and aqueous solubility (e.g., via shake-flask method) to correlate bioavailability with activity .
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to assess if rapid degradation explains inconsistent in vitro/in vivo results .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Xenograft models : Implant human tumor cells (e.g., GTL-16) into immunodeficient mice to assess tumor growth inhibition. Oral administration routes are preferred for bioavailability studies .
- Pharmacokinetic (PK) profiling : Measure plasma half-life, Cmax, and AUC via LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve solubility .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function in rodents during chronic dosing .
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?
- Co-crystallization with targets : Solve structures of the compound bound to enzymes (e.g., kinases) using synchrotron radiation. SHELX software refines electron density maps to confirm binding poses .
- Molecular dynamics (MD) simulations : Validate crystallographic findings by simulating ligand-protein interactions over time (e.g., GROMACS) .
Methodological Notes
- Data Reproducibility : Ensure reaction conditions (e.g., temperature, solvent) are rigorously documented. For example, azetidine ring formation is sensitive to moisture .
- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray data to avoid misassignment of stereochemistry or regiochemistry .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
